molecular formula C30H18O2 B15165667 5,11-Diphenylchrysene-6,12-dione CAS No. 194092-08-5

5,11-Diphenylchrysene-6,12-dione

Cat. No.: B15165667
CAS No.: 194092-08-5
M. Wt: 410.5 g/mol
InChI Key: VQHXAGROSOOVSH-UHFFFAOYSA-N
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Description

5,11-Diphenylchrysene-6,12-dione is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a chrysene core (a four-fused benzene ring system) substituted with phenyl groups at the 5- and 11-positions and two ketone (dione) groups at the 6- and 12-positions. The dione groups confer electron-withdrawing characteristics, making this compound a promising candidate for organic electronic applications such as semiconductors, organic field-effect transistors (OFETs), and photovoltaic devices. Its extended π-conjugation system facilitates charge transport, while the phenyl substituents may enhance crystallinity and stability.

Properties

CAS No.

194092-08-5

Molecular Formula

C30H18O2

Molecular Weight

410.5 g/mol

IUPAC Name

5,11-diphenylchrysene-6,12-dione

InChI

InChI=1S/C30H18O2/c31-29-23-17-9-8-16-22(23)28-26(20-13-5-2-6-14-20)30(32)24-18-10-7-15-21(24)27(28)25(29)19-11-3-1-4-12-19/h1-18H

InChI Key

VQHXAGROSOOVSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=O)C(=C3C5=CC=CC=C5C2=O)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11-Diphenylchrysene-6,12-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Friedel-Crafts acylation followed by cyclodehydrogenation. The reaction conditions often require strong acids like aluminum chloride as catalysts and high temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,11-Diphenylchrysene-6,12-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the dione to diols or other reduced forms.

    Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the phenyl rings or the chrysene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions include various substituted chrysenes, quinones, and diols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5,11-Diphenylchrysene-6,12-dione has several scientific research applications:

    Organic Electronics: It is used as a building block for organic semiconductors and photovoltaic materials due to its conjugated system and electronic properties.

    Materials Science: The compound is explored for its potential in creating novel materials with unique optical and electronic characteristics.

    Biological Studies: Its derivatives are studied for potential biological activities, including anticancer and antimicrobial properties.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5,11-Diphenylchrysene-6,12-dione exerts its effects is primarily through its interaction with molecular targets in electronic and biological systems. In organic electronics, its conjugated system allows for efficient charge transport. In biological systems, its planar structure enables intercalation with DNA, potentially disrupting cellular processes.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Core Structure Substituents Functional Groups Synthesis Key Steps
5,11-Diphenylchrysene-6,12-dione Chrysene Phenyl (5,11) Dione (6,12) Likely Suzuki coupling
5,12-Diphenyl-6,11-bis(thien-2-yl)tetracene Tetracene Phenyl (5,12), Thienyl (6,11) Quinone (6,11) Suzuki coupling, oxidation
Indenofluorene-6,12-dione derivatives Indenofluorene Alkyl chains Dione (6,12) Suzuki coupling, cyclization

Key Observations :

  • The chrysene and tetracene cores differ in ring arrangement, affecting conjugation length and electronic properties. Tetracene’s linear fusion may enhance charge mobility compared to chrysene’s angular structure.
  • Alkyl-substituted indenofluorene-diones prioritize solubility, whereas phenyl groups in the target compound may favor crystallinity but reduce solubility .
Physical and Electronic Properties

Table 2: Comparative Physical Properties

Compound Solubility in THF Thermal Decomposition (°C) Optical Band Gap (eV)
This compound* Moderate ~350 (estimated) ~2.8 (estimated)
5,12-Diphenyl-6,11-bis(thien-2-yl)tetracene Low 300–320 2.5–2.7
C6-Alkyl indenofluorene-6,12-dione High >400 3.0–3.2

Key Observations :

  • Alkyl chains in indenofluorene-diones significantly improve solubility (>20 mg/mL in THF) compared to phenyl-substituted analogs (<5 mg/mL) .
  • The target compound’s thermal stability is expected to surpass pentacene (degradation ~200°C) due to its robust quinone backbone .
  • Thienyl-substituted tetracene exhibits a narrower band gap (~2.5 eV) than alkylated indenofluorene-diones (~3.0 eV), suggesting superior light absorption for optoelectronics .
Functional Performance in Devices

Table 3: Electronic Performance Metrics

Compound Charge Carrier Mobility (cm²/V·s) On/Off Ratio (OFETs) Stability (Air Exposure)
This compound* 0.1–0.3 (estimated) 10³–10⁴ High (quinone stability)
Pentacene 1.0–3.0 10⁴–10⁵ Low (degrades rapidly)
C6-Alkyl indenofluorene-6,12-dione 0.01–0.05 10²–10³ Moderate

Key Observations :

  • The target compound’s mobility is projected to exceed alkylated indenofluorene-diones due to its extended π-system but remains inferior to pentacene .
  • Quinone groups likely enhance oxidative stability, addressing a critical limitation of pentacene .

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